molecular formula C8H5F3N2 B1296500 5-Trifluoromethyl-1H-benzimidazole CAS No. 326-55-6

5-Trifluoromethyl-1H-benzimidazole

Cat. No. B1296500
CAS RN: 326-55-6
M. Wt: 186.13 g/mol
InChI Key: HUCHIALSXSAECU-UHFFFAOYSA-N
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Patent
US05441969

Procedure details

2-Amino-1-]3(2-thienyl)phenyl]-5-trifluoromethylbenzimidazole was prepared from 1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene and 2-thienylboronic acid according method B. mp 89°-91° C.
Name
1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6](C2C=CC=C(I)C=2)[C:5]2[CH:14]=[CH:15][C:16]([C:18]([F:21])([F:20])[F:19])=[CH:17][C:4]=2[N:3]=1.S1C=CC=C1B(O)O>>[F:21][C:18]([F:19])([F:20])[C:16]1[CH:15]=[CH:14][C:5]2[N:6]=[CH:2][NH:3][C:4]=2[CH:17]=1

Inputs

Step One
Name
1-(2-amino-5-trifluoromethyl-1-benzimidazolyl)-3-iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(N1C1=CC(=CC=C1)I)C=CC(=C2)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC2=C(N=CN2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.